molecular formula C6H6ClN3O2 B569409 Methyl 3-amino-5-chloropyrazine-2-carboxylate CAS No. 28643-16-5

Methyl 3-amino-5-chloropyrazine-2-carboxylate

Cat. No. B569409
CAS RN: 28643-16-5
M. Wt: 187.583
InChI Key: XWKQJSXIVZCCKK-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-chloropyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H6ClN3O2 . It is used for the preparation of 2-Amidino analogs of glycine-Amiloride (A578700) conjugates, acting as inhibitors of the protease urokinase plasminogen activator (uPA), a promising anticancer targets .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-chloropyrazine-2-carboxylate” is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and various functional groups including an amino group, a chloro group, and a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-chloropyrazine-2-carboxylate” has a molecular weight of 187.59 . It has a density of 1.5±0.1 g/cm3, a boiling point of 323.2±37.0 °C at 760 mmHg, and a flash point of 149.3±26.5 °C . It also has a molar refractivity of 43.3±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 128.0±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Methyl 3-amino-2-pyrazinecarboxylate, a related compound, is used for synthesizing heterocyclic compounds like 3-aroylaminopyrazin-2-carboxylates and 2-arylpteridin-4-ones, with potential applications in medicinal chemistry (Wamhoff & Kroth, 1994).

  • Biological Activity and Cytotoxicity Studies : Derivatives like 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for antibacterial, antifungal activities, and cytotoxicity against cancer cells (Al-Adiwish et al., 2017).

  • Antimycobacterial and Antibacterial Evaluation : Substituted N-benzyl-3-chloropyrazine-2-carboxamides were synthesized and tested against mycobacterial strains and other bacteria, showing significant activity, which could lead to new antibacterial drugs (Semelková et al., 2017).

  • Synthesis of Pyrazinecarboxamides : The condensation of chlorides of substituted pyrazine-2-carboxylic acids with various amines resulted in amides with potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity (Doležal et al., 2006).

  • Antimicrobial Evaluation of Pyrazinamide Derivatives : Derivatives of 3-chloropyrazine-2-carboxamide demonstrated in vitro activity against Mycobacterium tuberculosis, offering insights for tuberculosis treatment (Janďourek et al., 2017).

  • Chemical Structure and Synthesis Studies : Investigations into the molecular structures and chemical properties of related pyrazine derivatives offer insights into the design of new compounds with potential applications in medicinal chemistry (Cuartas et al., 2017).

Safety And Hazards

“Methyl 3-amino-5-chloropyrazine-2-carboxylate” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-amino-5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKQJSXIVZCCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697346
Record name Methyl 3-amino-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-chloropyrazine-2-carboxylate

CAS RN

28643-16-5
Record name Methyl 3-amino-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JJ Chen - 1998 - search.proquest.com
… Compound 3.13 was treated with either phosphorus oxychloride or phosphorus oxybromide to give methyl 3-amino-5chloropyrazine-2-carboxylate (3.14)16 and methyl 3-amino-5-…
Number of citations: 5 search.proquest.com

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